molecular formula C20H18FNO4 B346765 3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL

3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL

Cat. No.: B346765
M. Wt: 355.4g/mol
InChI Key: PDJHHZTWCCGMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL is a complex organic compound that features a benzofuran core substituted with a fluorophenyl group, a hydroxy group, and a morpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL is unique due to its specific combination of functional groups and its benzofuran core. This unique structure may confer specific biological activities and properties that are not found in similar compounds.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4g/mol

IUPAC Name

(4-fluorophenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C20H18FNO4/c21-14-3-1-13(2-4-14)20(24)16-12-26-18-6-5-17(23)15(19(16)18)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2

InChI Key

PDJHHZTWCCGMNN-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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